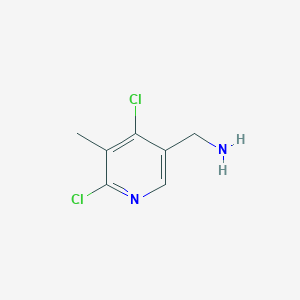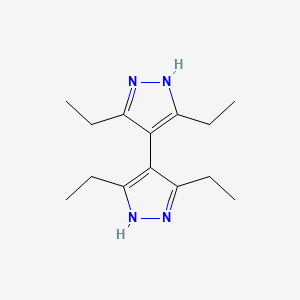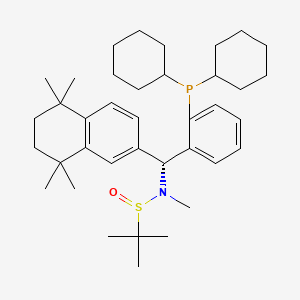![molecular formula C20H14O2 B15329649 2-[4-(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B15329649.png)
2-[4-(2-formylphenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-formylphenyl)phenyl]benzaldehyde is an organic compound characterized by the presence of three benzaldehyde groups attached to a central phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-formylphenyl)phenyl]benzaldehyde typically involves the reaction of 2-formylphenylboronic acid with 4-bromobenzaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(2-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[4-(2-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-[4-(2-formylphenyl)phenyl]benzaldehyde in various applications involves its ability to participate in multiple chemical reactions due to the presence of reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, facilitating the formation of complex structures. In photoredox catalysis, the compound can act as a ligand, stabilizing metal catalysts and enhancing their reactivity .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrakis-(4-formylphenyl)benzene: Similar in structure but with four formyl groups attached to a central benzene ring.
4-(2-Formylphenoxy)benzaldehyde: Contains a formyl group attached to a phenoxybenzene structure.
Hexa(4-formylphenyl)benzene: Features six formyl groups attached to a central benzene ring.
Uniqueness: 2-[4-(2-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of formyl groups and phenyl rings, which imparts distinct reactivity and potential for forming complex organic frameworks. Its structural configuration allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C20H14O2 |
|---|---|
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
2-[4-(2-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H14O2/c21-13-17-5-1-3-7-19(17)15-9-11-16(12-10-15)20-8-4-2-6-18(20)14-22/h1-14H |
Clé InChI |
PPLBZUGHMSZFLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B15329578.png)



![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)




![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)

